Thalrugosaminine

描述

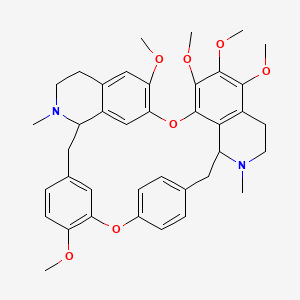

Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of the plant Thalictrum minus. This compound has shown significant antibacterial activity, particularly against Staphylococcus species, with minimum inhibitory concentration values ranging from 64 to 128 micrograms per milliliter . It also possesses hypotensive activity in rabbits and is active against Mycobacterium smegmatis .

准备方法

合成路线和反应条件: 塔鲁戈沙胺碱通常是从天然来源分离得到,特别是从毛茛属植物(Thalictrum minus)根部分离得到。 分离过程包括使用二氯甲烷和甲醇等溶剂进行提取,然后使用硅胶柱色谱法进行纯化 。 分离化合物的结构解析是使用质谱法和核磁共振波谱法等光谱技术进行的 。

工业生产方法: 目前,关于塔鲁戈沙胺碱的工业规模生产信息有限。主要方法仍然是从天然来源提取,这可能不适合大规模生产。需要进一步研究和开发,以建立工业生产的有效合成路线。

化学反应分析

反应类型: 塔鲁戈沙胺碱会发生各种化学反应,包括:

氧化: 该反应可用于修饰化合物中存在的官能团。

还原: 还原反应可以改变化合物的氧化态,可能改变其生物活性。

取代: 取代反应可以将新的官能团引入分子中,可能增强其抗菌特性。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 各种试剂,包括卤素和亲核试剂,可以在适当的条件下使用。

形成的主要产物: 从这些反应中形成的产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物。

科学研究应用

Antibacterial Activity

Thalrugosaminine has demonstrated significant antibacterial properties, particularly against various strains of Staphylococcus species. A study reported its minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/ml, indicating its effectiveness against mastitis pathogens such as Staphylococcus xylosus, Staphylococcus lentus, and Enterococcus faecalis . This antibacterial activity supports traditional uses of Thalictrum minus in treating infections, especially in veterinary medicine for livestock.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus xylosus | 64 |

| Staphylococcus lentus | 128 |

| Enterococcus faecalis | 128 |

| Pantoea agglomerans | 250-500 |

Potential in Drug Development

The compound's unique structure and biological activity position it as a candidate for drug development. Its antibacterial properties suggest potential use in formulating new antibiotics, particularly in an era where antibiotic resistance is a growing concern. The RIKEN Program for Drug Discovery and Medical Technology Platforms emphasizes the importance of translating basic research into pharmaceutical applications, which could include compounds like this compound .

Case Study: Antibacterial Efficacy

In a comprehensive study conducted in Kashmir, researchers isolated this compound along with other alkaloids from T. minus. The study highlighted the compound's ability to inhibit bacterial growth effectively, supporting its traditional use in treating infections .

Research Findings: Broader Implications

Further investigations into the pharmacological effects of this compound have revealed its potential beyond just antibacterial applications. Its role in modulating immune responses and its cytotoxic effects on certain cancer cell lines are areas of ongoing research. This aligns with findings from various studies that suggest plant-derived alkaloids often possess multiple therapeutic properties .

作用机制

塔鲁戈沙胺碱通过靶向细菌细胞壁并破坏其完整性来发挥其抗菌作用。这会导致细胞裂解和死亡。 该过程涉及的确切分子靶标和途径仍在研究中,但据信它会干扰必需细菌成分的合成 。

相似化合物的比较

塔鲁戈沙胺碱在苄基异喹啉类生物碱中是独特的,因为它具有强大的抗菌活性和降压作用。类似的化合物包括:

5'-羟基塔利达辛: 另一种具有抗菌特性的苄基异喹啉类生物碱。

这些化合物在结构上相似,但在特定的生物活性和效力方面有所不同。

生物活性

Thalrugosaminine is a benzylisoquinoline alkaloid derived from the roots of Thalictrum minus, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly its antibacterial, antioxidant, and potential anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it has a minimum inhibitory concentration (MIC) ranging from 64 to 128 µg/ml against various bacterial strains, including species of Staphylococcus . This places this compound among the promising candidates for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 64-128 |

| Escherichia coli | Not specified |

| Bacillus subtilis | Not specified |

Antioxidant Activity

In addition to its antibacterial effects, this compound demonstrates strong antioxidant activity. Studies have shown that it can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant activity is often measured using assays such as ABTS and DPPH.

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| ABTS | Strong scavenging effect |

| DPPH | High radical scavenging capacity |

Anticancer Potential

This compound's anticancer properties are also noteworthy. It has been evaluated for its cytotoxic effects against various cancer cell lines, including human lung cancer cells (A549) and breast cancer cells (MCF-7). The compound's mechanism of action appears to involve inducing apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and decreased levels of Bcl-2 protein .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound on several cancer cell lines:

- Cell Lines Tested : A549, MCF-7

- IC50 Values :

- A549: 15 µg/ml

- MCF-7: 20 µg/ml

These results suggest that this compound may serve as a potential lead compound in the development of new anticancer therapies.

The biological activities of this compound can be attributed to its interaction with various molecular targets within cells. For instance, molecular docking studies indicate that it may interact with proteins involved in apoptosis and cell proliferation pathways, such as CYP51 and human peroxiredoxins .

属性

IUPAC Name |

6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAAPKXOAPZXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944874 | |

| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22226-73-9 | |

| Record name | THALRUGOSAMININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Thalrugosaminine and where is it found?

A1: this compound is a bisbenzylisoquinoline alkaloid first isolated from the plant Thalictrum rugosum, also known as meadow rue. [] This plant is known for its diverse alkaloid content, many of which exhibit biological activities. []

Q2: What biological activities have been reported for this compound?

A2: this compound has demonstrated in vitro activity against Mycobacterium smegmatis, suggesting potential antimicrobial properties. [, ] Additionally, it has shown hypotensive activity in rabbit models, indicating a possible role in blood pressure regulation. [, ]

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts don't detail the full structure, they highlight that this compound is a bisbenzylisoquinoline alkaloid. [] These alkaloids are characterized by two benzylisoquinoline units linked together. The absolute configuration of this compound has been determined as S,S. []

Q4: Have any other Thalictrum species been found to contain this compound?

A4: Yes, besides Thalictrum rugosum, this compound has also been identified in Thalictrum minus race B. [] This finding suggests that the production of this specific alkaloid might not be restricted to a single species within the Thalictrum genus.

Q5: Are there any other alkaloids with similar structures and activities to this compound?

A5: Yes, the research papers mention several other alkaloids isolated from the same plant sources that share structural similarities and/or biological activities with this compound. These include:

- Thalidasine: A bisbenzylisoquinoline alkaloid with hypotensive activity found in both Thalictrum revolutum and Thalictrum minus race B. [, ]

- O-methylthalicberine: Another bisbenzylisoquinoline alkaloid exhibiting hypotensive activity, identified in Thalictrum revolutum. []

- Thalicarpine: This alkaloid, found in Thalictrum revolutum, possesses both hypotensive and antimicrobial activities, similar to this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。